2-Fluoroxanthen-9-one
Overview
Description
2-Fluoroxanthen-9-one is a fluorinated derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroxanthen-9-one typically involves the fluorination of xanthone derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the xanthone core. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroxanthen-9-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: KF in DMSO for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted xanthones.
Scientific Research Applications
2-Fluoroxanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics
Mechanism of Action
The mechanism of action of 2-Fluoroxanthen-9-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Xanthone: The parent compound, known for its wide range of biological activities.
2-Chloroxanthen-9-one: A chlorinated derivative with similar properties but different reactivity due to the presence of chlorine.
2-Bromoxanthen-9-one: A brominated derivative with distinct chemical and biological properties.
Uniqueness of 2-Fluoroxanthen-9-one: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug development .
Properties
IUPAC Name |
2-fluoroxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMISBKXHLTLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469248 | |
Record name | 2-Fluoro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2839-49-8 | |
Record name | 2-Fluoro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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